molecular formula C17H21N3O3 B5312228 3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide

Cat. No.: B5312228
M. Wt: 315.37 g/mol
InChI Key: APSMWQOWEIONBT-UHFFFAOYSA-N
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Description

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide is a complex organic compound with a unique structure that includes an amino group, a hydroxy group, and a phenoxy-pyridine moiety

Properties

IUPAC Name

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-5-3-6-12(2)15(11)23-17-13(7-4-8-19-17)10-20-16(22)14(21)9-18/h3-8,14,21H,9-10,18H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMWQOWEIONBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylphenol with 3-bromopyridine to form 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then reacted with an appropriate amine and a hydroxypropanamide derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)pyridine: A precursor in the synthesis of the target compound.

    3-amino-2-hydroxypropanamide: Another intermediate used in the synthesis.

    N-(2,6-dimethylphenyl)-3-aminopropanamide: A structurally similar compound with different substituents.

Uniqueness

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industry.

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